Chlorambucil-tertiary butyl ester
Overview
Description
Chlorambucil-tertiary butyl ester belongs to the class of organic compounds known as nitrogen mustard compounds . These compounds have two beta-haloalkyl groups bound to a nitrogen atom. It is a lipophilic derivative of chlorambucil that achieves and maintains high concentrations in the brain .
Synthesis Analysis
The synthesis of this compound involves transesterification reactions . The process involves the use of metal t-butoxide as a nucleophile . This method has been found to be more efficient and versatile when conducted in flow microreactor systems .Scientific Research Applications
1. Brain Penetration and Treatment of Tumors
Chlorambucil-tertiary butyl ester, as a lipophilic derivative of chlorambucil, demonstrates significant potential in the treatment of brain-sequestered tumors. Studies have shown that it rapidly enters and remains within the brain, achieving high concentrations, which could be advantageous in targeting brain tumors. For instance, Greig et al. (2004) found that this compound achieved a 7-fold greater concentration in the brain compared to chlorambucil, suggesting its efficacy in treating brain-resident tumors (Greig, Daly, Sweeney, & Rapoport, 2004).
2. Development of Nanoparticles for Drug Delivery
This compound has been explored in the development of drug delivery systems. For example, Yordanov et al. (2010) investigated the preparation and physicochemical characterization of chlorambucil-loaded poly(butylcyanoacrylate) nanoparticles. Such formulations aim to improve the effectiveness of chlorambucil in cancer treatment by enhancing stability and reducing toxic side effects (Yordanov, Bedzhova, & Dushkin, 2010).
3. Chemical Synthesis and Sustainability
Research has also focused on the synthesis of tertiary butyl esters, including this compound, using sustainable methods. Degennaro et al. (2016) developed a direct and sustainable synthesis method for tertiary butyl esters using flow microreactor systems, highlighting the efficiency and versatility of this approach (Degennaro, Maggiulli, Carlucci, Fanelli, Romanazzi, & Luisi, 2016).
Future Directions
Properties
IUPAC Name |
tert-butyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27Cl2NO2/c1-18(2,3)23-17(22)6-4-5-15-7-9-16(10-8-15)21(13-11-19)14-12-20/h7-10H,4-6,11-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXDOYFHSIIZCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152303 | |
Record name | Chlorambucil-tertiary butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119054-09-0 | |
Record name | Chlorambucil-tertiary butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119054090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorambucil-tertiary butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.